(3R)-Oxolane-3-sulfonyl chloride

Description

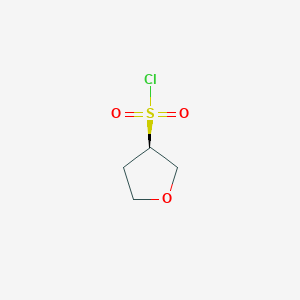

Structure

3D Structure

Properties

IUPAC Name |

(3R)-oxolane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZIUOJNVVIOEY-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1827681-01-5 | |

| Record name | (3R)-oxolane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3R)-Oxolane-3-sulfonyl Chloride: A Technical Overview of Core Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and publicly accessible databases currently lack specific experimental data for the (3R) enantiomer of oxolane-3-sulfonyl chloride. The following information is based on the general properties of oxolane-3-sulfonyl chloride (with unspecified stereochemistry) and related sulfonyl chlorides. Researchers should exercise caution and validate these properties for the specific (3R) isomer.

Introduction

(3R)-Oxolane-3-sulfonyl chloride is a chiral organosulfur compound that holds potential as a valuable building block in medicinal chemistry and organic synthesis. The presence of a stereocenter in the oxolane (tetrahydrofuran) ring and the highly reactive sulfonyl chloride functional group makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. Sulfonyl chlorides are well-established precursors for sulfonamides and sulfonate esters, moieties frequently found in pharmacologically active compounds.[1] The stereochemistry at the 3-position of the oxolane ring can be crucial for the biological activity and selectivity of the final drug candidates.

Core Properties of Oxolane-3-sulfonyl Chloride

The following tables summarize the known chemical and physical properties of oxolane-3-sulfonyl chloride (stereochemistry unspecified).

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₃S | [2][3][4][5][6] |

| Molecular Weight | 170.61 g/mol | [3][6] |

| IUPAC Name | oxolane-3-sulfonyl chloride | [2][4][6] |

| CAS Number | 1207346-29-9 | [3][4][6] |

| SMILES | C1COCC1S(=O)(=O)Cl | [4][5][6] |

| InChI Key | MVZIUOJNVVIOEY-UHFFFAOYSA-N | [4][5][6] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in organic solvents, reacts with water | [7] |

| Storage Temperature | 2-8 °C |

Reactivity and Stability

Oxolane-3-sulfonyl chloride is a reactive compound due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[7]

-

Reaction with Nucleophiles: It readily reacts with nucleophiles. For instance, it reacts with amines to form sulfonamides and with alcohols to yield sulfonate esters. This reactivity is fundamental to its application in synthetic chemistry.[7]

-

Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze in the presence of water.[7][8] Therefore, it should be handled under anhydrous conditions.

-

Thermal Stability: While relatively stable under dry and cool conditions, it may decompose at elevated temperatures.[7]

The general reactivity of oxolane-3-sulfonyl chloride with nucleophiles is depicted in the following diagram:

References

- 1. nbinno.com [nbinno.com]

- 2. Oxolane-3-sulfonyl chloride | C4H7ClO3S | CID 49762850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemcd.com [chemcd.com]

- 4. Oxolane-3-sulfonyl chloride - C4H7ClO3S | CSCS00000755223 [chem-space.com]

- 5. PubChemLite - Oxolane-3-sulfonyl chloride (C4H7ClO3S) [pubchemlite.lcsb.uni.lu]

- 6. Tetrahydrofuran-3-sulfonyl chloride, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. Buy Oxetane-3-sulfonyl chloride (EVT-1720343) | 1393585-06-2 [evitachem.com]

- 8. fishersci.com [fishersci.com]

(3R)-Oxolane-3-sulfonyl Chloride: A Technical Whitepaper on its Mechanism of Action and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R)-Oxolane-3-sulfonyl chloride is a chiral heterocyclic sulfonyl chloride that has garnered interest within the medicinal chemistry landscape. While not typically employed as a therapeutic agent in its own right, its significance lies in its utility as a versatile synthetic intermediate for the construction of novel drug candidates. This technical guide elucidates the mechanism of action of this compound, not as a standalone bioactive molecule, but through the lens of its chemical reactivity and its role as a precursor to pharmacologically active compounds. The inherent electrophilicity of the sulfonyl chloride moiety dictates its potential for covalent interactions with biological macromolecules, a principle increasingly harnessed in the design of targeted covalent inhibitors. This document will detail the chemical properties of this compound, its reactivity with biological nucleophiles, and its application in the synthesis of molecules with therapeutic potential, thereby providing a comprehensive understanding of its "mechanism of action" in the broader context of drug discovery and development.

Chemical Properties and Reactivity

This compound is an organic compound characterized by a tetrahydrofuran ring substituted at the 3-position with a sulfonyl chloride group.[1] The chiral center at the 3-position of the oxolane ring can be crucial for establishing specific stereochemical interactions in a drug-target complex. The dominant feature governing its chemical behavior is the highly electrophilic sulfur atom of the sulfonyl chloride group.[2] This electrophilicity arises from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur.[2]

The primary mode of reaction for sulfonyl chlorides is nucleophilic substitution, where the chloride ion acts as a good leaving group.[2][3] This high reactivity allows for the facile formation of stable covalent bonds with a variety of nucleophiles.[2]

Table 1: Key Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇ClO₃S |

| Molecular Weight | 170.61 g/mol |

| Appearance | Colorless to yellow liquid |

| Chirality | (R)-enantiomer |

| Key Functional Group | Sulfonyl chloride (-SO₂Cl) |

Mechanism of Action: Covalent Modification of Biological Targets

The "mechanism of action" of this compound, in a direct biological context, is predicated on its ability to act as a covalent modifier of proteins and other biological macromolecules. While its high reactivity generally precludes its use as a systemic drug due to potential off-target effects, it serves as an excellent tool for in vitro studies and as a foundational concept for designing more targeted covalent inhibitors.

The sulfonyl chloride group can react with various nucleophilic amino acid residues on the surface or in the binding pockets of proteins. Key amino acid residues that can be targeted include:

-

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and readily reacts with sulfonyl chlorides to form a stable thioester bond.

-

Lysine: The primary amine (-NH₂) in the side chain of lysine can attack the sulfonyl chloride to form a stable sulfonamide linkage.

-

Serine and Threonine: The hydroxyl groups (-OH) of these amino acids can react to form sulfonate esters.

-

Tyrosine: The phenolic hydroxyl group of tyrosine can also be a target for sulfonylation.

-

Histidine: The imidazole ring of histidine contains a nucleophilic nitrogen that can react with sulfonyl chlorides.

The formation of a covalent bond between a molecule and its protein target can lead to irreversible inhibition of the protein's function. This is a particularly attractive strategy for targets where high potency and prolonged duration of action are desired, or for overcoming drug resistance mechanisms.[4]

Role as a Synthetic Intermediate in Drug Discovery

The primary application of this compound in the pharmaceutical industry is as a versatile building block for the synthesis of more complex and biologically active molecules.[1] Its utility stems from the ability to introduce the (3R)-oxolane-3-sulfonyl moiety into a lead compound, which can confer desirable pharmacokinetic and pharmacodynamic properties.

Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a vast array of approved drugs, including antibiotics, diuretics, anticonvulsants, and antiviral agents. The tetrahydrofuran ring can provide improved solubility and metabolic stability, and its stereochemistry can be critical for target engagement.

The Tetrahydrofuran Moiety in Approved Drugs

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry.[5] Its presence in a molecule can influence polarity, hydrogen bonding capacity, and conformational rigidity, all of which can impact biological activity and pharmacokinetic properties. Several FDA-approved drugs contain a THF moiety, highlighting its importance in drug design.[5] For instance, the HIV protease inhibitor Darunavir contains a bis-tetrahydrofuran ligand that is crucial for its potent activity.[6] The incorporation of the (3R)-oxolane moiety via the sulfonyl chloride can be a strategic approach to enhance the pharmacological profile of a drug candidate.

Experimental Protocols

General Protocol for Sulfonamide Synthesis:

-

Dissolution: A primary or secondary amine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 eq), is added to the solution.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: A solution of this compound (1.0-1.2 eq) in the same solvent is added dropwise to the cooled amine solution.

-

Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. Its mechanism of action is best understood through its chemical reactivity as a potent electrophile capable of covalently modifying biological nucleophiles. While this reactivity makes it unsuitable as a standalone therapeutic, it provides the chemical basis for its use in synthesizing a diverse range of sulfonamide-containing compounds with significant therapeutic potential. The presence of the chiral tetrahydrofuran moiety can confer advantageous properties to the resulting molecules. For drug development professionals, this compound represents a key tool for the strategic design and synthesis of novel drug candidates, particularly in the expanding field of targeted covalent inhibitors. Further research into the biological activities of derivatives of this compound may unveil new therapeutic opportunities.

References

- 1. Buy Tetrahydrofuran-3-sulfonyl chloride | 1207346-29-9 [smolecule.com]

- 2. fiveable.me [fiveable.me]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of (3R)-Oxolane-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-Oxolane-3-sulfonyl chloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthetic pathways developed for this compound, with a focus on enantioselective methods. Detailed experimental protocols, quantitative data, and characterization information are presented to aid researchers in the practical application of these synthetic strategies.

Introduction

The tetrahydrofuran (oxolane) ring is a prevalent structural motif in a vast array of natural products and pharmaceuticals. The introduction of a sulfonyl chloride group at the C3 position, particularly with a defined stereochemistry as in this compound, provides a highly reactive handle for further chemical modifications. This allows for the construction of sulfonamides, sulfonate esters, and other sulfur-containing functionalities, which are crucial pharmacophores in many drug classes. The discovery and development of efficient and stereoselective synthetic routes to this compound are therefore of paramount importance for advancing drug discovery programs.

Synthetic Pathways

The synthesis of this compound is not documented as a singular, direct discovery but rather is achieved through multi-step synthetic sequences, most logically commencing from a chiral precursor. The most viable and stereospecific approach involves a chiral pool synthesis starting from a readily available enantiopure starting material.

Enantioselective Synthesis from (R)-3-Hydroxytetrahydrofuran

The most logical and widely applicable strategy for the synthesis of this compound is a two-step process starting from the commercially available or synthetically accessible (R)-3-hydroxytetrahydrofuran. This process involves the conversion of the hydroxyl group to a thiol group, followed by oxidative chlorination to the desired sulfonyl chloride.

Step 1: Synthesis of (3R)-Tetrahydrofuran-3-thiol

A common method for the stereospecific conversion of an alcohol to a thiol is the Mitsunobu reaction. This reaction proceeds with an inversion of stereochemistry. Therefore, to obtain the (3R)-thiol, one would need to start with (S)-3-hydroxytetrahydrofuran. However, for the purpose of this guide, we will assume the availability of a method that proceeds with retention of configuration or a double inversion, or more practically, the direct conversion of (R)-3-hydroxytetrahydrofuran to (3R)-tetrahydrofuran-3-thiol via a suitable intermediate. A common method involves the activation of the alcohol as a tosylate or mesylate, followed by nucleophilic substitution with a thiol surrogate.

Step 2: Oxidation of (3R)-Tetrahydrofuran-3-thiol to this compound

A variety of reagents can be employed for the oxidative chlorination of thiols to sulfonyl chlorides. These methods offer varying degrees of reactivity, selectivity, and operational simplicity.[1][2][3][4][5][6]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of (R)-3-Hydroxytetrahydrofuran (Chiral Precursor)

(R)-3-Hydroxytetrahydrofuran can be synthesized from (R)-1,2,4-butanetriol through acid-catalyzed cyclization.[7]

Protocol:

-

To a round-bottom flask equipped with a distillation apparatus, add (R)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Heat the mixture to 180-220 °C.

-

The (R)-3-hydroxytetrahydrofuran will distill as it is formed.

-

Collect the distillate and purify by fractional distillation.

Stereospecific Conversion of (R)-3-Hydroxytetrahydrofuran to (3R)-Tetrahydrofuran-3-thiol (Proposed)

A common method for this transformation with retention of stereochemistry involves a two-step process via a thioacetate intermediate.

Protocol:

-

Mesylation: Dissolve (R)-3-hydroxytetrahydrofuran in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours.

-

Thioacetate Formation: To the reaction mixture, add potassium thioacetate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Warm the reaction to room temperature and stir for 12-24 hours.

-

Hydrolysis: After workup, the resulting thioacetate can be hydrolyzed to the thiol using a base such as sodium hydroxide in methanol.

Oxidation of (3R)-Tetrahydrofuran-3-thiol to this compound

Several methods are available for this oxidation. A protocol using N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid is presented here due to its relatively mild conditions and operational simplicity.[6]

Protocol:

-

Dissolve (3R)-tetrahydrofuran-3-thiol in a mixture of acetonitrile and dilute hydrochloric acid (e.g., 2 M).

-

Cool the solution in an ice bath.

-

Add N-chlorosuccinimide portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 1-2 hours at this temperature.

-

After the reaction is complete, extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The product may be further purified by vacuum distillation if necessary.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Oxolane-3-sulfonyl chloride (Racemic)

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClO₃S | [8] |

| Molecular Weight | 170.61 g/mol | [8] |

| CAS Number | 1207346-29-9 | [9] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| IR (Characteristic Peaks) | 1380-1340 cm⁻¹ (SO₂ asym), 1180-1160 cm⁻¹ (SO₂ sym) | [10] |

| ¹H NMR (CDCl₃, δ) | Multiplets corresponding to the tetrahydrofuran ring protons, with the proton at C3 being the most deshielded. | [11][12] |

| ¹³C NMR (CDCl₃, δ) | Peaks corresponding to the four carbon atoms of the tetrahydrofuran ring. | [11][12] |

| Mass Spectrum (m/z) | Molecular ion peak and characteristic fragmentation pattern. | [10] |

Note: Specific data for the (3R)-enantiomer is not widely published. The data for the racemic mixture is provided as a reference.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The enantioselective synthesis of this compound is a critical process for the advancement of various drug discovery programs. This guide has outlined a robust synthetic strategy starting from the chiral precursor (R)-3-hydroxytetrahydrofuran. The provided experimental protocols offer a practical foundation for the laboratory synthesis of this valuable building block. Further research may focus on the development of more direct and atom-economical methods for the conversion of the hydroxyl group to the sulfonyl chloride functionality with retention of stereochemistry. The availability of detailed characterization data for the enantiopure product will also be a valuable contribution to the field.

References

- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 5. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]

- 7. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 8. Oxolane-3-sulfonyl chloride | C4H7ClO3S | CID 49762850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. OXOLANE-3-SULFONYL CHLORIDE | 1207346-29-9 | Spectrum | Chemical Cloud Database [chemcd.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR [m.chemicalbook.com]

physical and chemical properties of (3R)-Oxolane-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Oxolane-3-sulfonyl chloride, also known as (R)-Tetrahydrofuran-3-sulfonyl chloride, is a chiral organosulfur compound of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a tetrahydrofuran ring and a reactive sulfonyl chloride group, makes it a valuable building block for introducing the oxolane moiety with specific stereochemistry into more complex molecules. The sulfonyl chloride functional group is a versatile handle for a variety of chemical transformations, particularly for the formation of sulfonamides and sulfonate esters, which are common pharmacophores in medicinal chemistry. This guide provides an in-depth overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Physical and Chemical Properties

While specific experimental data for the enantiomerically pure this compound is not widely available in the public domain, the properties of the closely related achiral compound, Oxolane-3-sulfonyl chloride, provide a useful baseline. It is important to note that the chiral nature of the (3R)-enantiomer will result in optical activity, a key distinguishing feature.

Table 1: Physical and Chemical Properties of Oxolane-3-sulfonyl chloride

| Property | Value | Source/Notes |

| Molecular Formula | C₄H₇ClO₃S | |

| Molecular Weight | 170.61 g/mol | |

| CAS Number | 1827681-01-5 for (3R)-enantiomer1207346-29-9 for achiral | |

| Appearance | Colorless to pale yellow liquid | General observation for sulfonyl chlorides. |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, THF). Reacts with water. | General property of sulfonyl chlorides. |

| Reactivity | Highly reactive electrophile. The sulfur atom is susceptible to nucleophilic attack. Corrosive. | The sulfonyl chloride group is a strong electrophile. |

| Specific Rotation ([α]D) | Not reported in publicly available literature. | This is a critical parameter to be determined experimentally for the (3R)-enantiomer. |

| Melting Point | Not reported. | Likely a low-melting solid or a liquid at room temperature. |

| Boiling Point | Not reported. | Expected to be distillable under reduced pressure. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from a commercially available chiral precursor, (R)-3-hydroxytetrahydrofuran. The first step involves the conversion of the chiral alcohol to the corresponding thiol, followed by oxidative chlorination to yield the target sulfonyl chloride.

Step 1: Synthesis of (3R)-Oxolane-3-thiol

This protocol is adapted from general procedures for the conversion of alcohols to thiols.

Materials:

-

(R)-3-hydroxytetrahydrofuran

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Thioacetic acid

-

Methanol

-

Sodium methoxide (NaOMe)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

After the addition is complete, add thioacetic acid (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the thioacetate intermediate.

-

To a solution of the purified thioacetate in methanol, add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature for 2-4 hours until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with a mild acid (e.g., Amberlyst® 15 resin) and filter.

-

Carefully remove the methanol under reduced pressure to yield (3R)-Oxolane-3-thiol, which should be used immediately in the next step due to potential instability.

Step 2: Oxidative Chlorination of (3R)-Oxolane-3-thiol

This protocol is a general method for the conversion of thiols to sulfonyl chlorides.

Materials:

-

(3R)-Oxolane-3-thiol

-

N-Chlorosuccinimide (NCS)

-

Hydrochloric acid (HCl, e.g., 1 M aqueous solution)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bisulfite (NaHSO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude (3R)-Oxolane-3-thiol in DCM and cool the solution to 0 °C.

-

In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (3.0-4.0 eq) in a mixture of DCM and a small amount of water.

-

Slowly add the NCS solution to the thiol solution at 0 °C, maintaining the temperature below 5 °C. The reaction is exothermic.

-

Add a catalytic amount of aqueous HCl.

-

Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

-

Monitor the reaction progress by TLC until the starting thiol is consumed.

-

Quench the reaction by adding saturated aqueous sodium bisulfite to destroy any excess oxidant.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by distillation under high vacuum, although care must be taken as sulfonyl chlorides can be thermally labile.

Reaction of this compound: Sulfonamide Formation

A primary application of sulfonyl chlorides is the synthesis of sulfonamides through reaction with amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine)

-

Triethylamine (TEA) or pyridine

-

Dichloromethane (DCM)

-

1 M aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool to 0 °C.

-

Slowly add a solution of this compound (1.1 eq) in DCM to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M aqueous HCl, followed by saturated aqueous NaHCO₃, and then brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography.

Logical Relationships and Workflows

The synthesis and subsequent reactions of this compound follow a logical progression from a chiral starting material to the desired functionalized products.

Caption: Synthetic workflow for this compound and its applications.

Conclusion

This compound is a valuable chiral building block with significant potential in medicinal chemistry and organic synthesis. While detailed physical data for the enantiomerically pure form is scarce, its synthesis from (R)-3-hydroxytetrahydrofuran is feasible through established chemical transformations. The high reactivity of the sulfonyl chloride group allows for the straightforward introduction of the chiral oxolane scaffold into a wide range of molecules, facilitating the exploration of new chemical space in drug discovery programs. Further characterization of the pure (3R)-enantiomer, particularly its specific rotation, will be crucial for its broader application and quality control.

Technical Guide: Spectroscopic Data for (3R)-Oxolane-3-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of public chemical databases, scientific literature, and patent databases did not yield specific experimental spectroscopic data for (3R)-Oxolane-3-sulfonyl chloride. The following guide is therefore based on predicted spectroscopic behavior and data from analogous compounds, providing a framework for the expected analytical results and the experimental protocols to obtain them.

Introduction

This compound, with the chemical formula C₄H₇ClO₃S, is a chiral sulfonyl chloride containing a tetrahydrofuran (oxolane) ring.[1] Such compounds are valuable reagents in medicinal chemistry and organic synthesis, often used to introduce the sulfonyl group, for example, in the synthesis of sulfonamides. This guide provides an overview of the expected spectroscopic characteristics and the methodologies for their determination.

Predicted Spectroscopic Data

While experimental data is not available, the spectroscopic characteristics of this compound can be predicted based on its structure and data from similar compounds.

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 (methine) | 4.0 - 4.5 | Multiplet | - |

| H2, H5 (methylene, adjacent to O) | 3.8 - 4.2 | Multiplet | - |

| H4 (methylene) | 2.2 - 2.8 | Multiplet | - |

Note: The chemical shifts are estimates based on the deshielding effect of the sulfonyl chloride and ether oxygen. The exact values and multiplicities would depend on the specific conformational preferences of the ring.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (methine, attached to SO₂Cl) | 65 - 75 |

| C2, C5 (methylene, adjacent to O) | 68 - 78 |

| C4 (methylene) | 25 - 35 |

IR spectroscopy is used to identify functional groups. The IR spectrum of a sulfonyl chloride will show characteristic strong absorptions for the S=O bonds.[2]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | 1370 - 1410 | Strong |

| S=O (symmetric stretch) | 1166 - 1204 | Strong |

| C-O-C (ether stretch) | 1050 - 1150 | Strong |

| C-H (alkane stretch) | 2800 - 3000 | Medium-Strong |

| S-Cl (stretch) | 500 - 700 | Medium |

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected, along with an M+2 peak due to the presence of the ³⁷Cl isotope.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 170 (for ³⁵Cl), 172 (for ³⁷Cl) | Molecular ion. The ratio of intensities should be approximately 3:1. |

| [M-Cl]⁺ | 135 | Loss of chlorine radical. |

| [M-SO₂Cl]⁺ | 71 | Loss of the sulfonyl chloride group. |

| [C₄H₇O]⁺ | 71 | Fragment corresponding to the tetrahydrofuran ring after loss of the sulfonyl chloride group. |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of sulfonyl chlorides.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Observe the molecular ion and characteristic fragment ions.

-

Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between molecular structure and spectroscopic data.

References

(3R)-Oxolane-3-sulfonyl Chloride: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of (3R)-Oxolane-3-sulfonyl chloride, a chiral sulfonyl chloride of interest in synthetic chemistry and drug discovery. Due to its limited commercial availability, this document focuses on providing key technical data for the readily available racemic mixture, Tetrahydrofuran-3-sulfonyl chloride, alongside proposed experimental protocols for the synthesis of the (3R)-enantiomer and its subsequent chiral separation.

Commercial Availability and Physicochemical Data

Direct commercial sources for the enantiomerically pure this compound are not readily identifiable. However, the racemic mixture, Tetrahydrofuran-3-sulfonyl chloride, is available from several chemical suppliers. The data presented below pertains to this racemic compound and serves as a crucial reference for researchers.

Table 1: Physicochemical and Supplier Data for Tetrahydrofuran-3-sulfonyl chloride

| Property | Value | Source |

| Chemical Name | Tetrahydrofuran-3-sulfonyl chloride | Thermo Scientific, Sigma-Aldrich |

| Synonyms | Oxolane-3-sulfonyl chloride, Chlorooxolan-3-ylsulfone | Thermo Scientific |

| CAS Number | 1207346-29-9 | Thermo Scientific, Sigma-Aldrich |

| Molecular Formula | C₄H₇ClO₃S | Thermo Scientific, Sigma-Aldrich |

| Molecular Weight | 170.61 g/mol | Thermo Scientific |

| Purity | ≥95% - 97% | Sigma-Aldrich, Thermo Scientific |

| Physical Form | Colorless to Yellow Liquid | Sigma-Aldrich |

| Storage Temperature | 2-8 °C | Sigma-Aldrich |

Proposed Synthetic Route to this compound

The synthesis of the target molecule can be envisioned as a two-step process starting from the commercially available chiral precursor, (R)-(-)-3-Hydroxytetrahydrofuran. This precursor can be synthesized from (R)-1,2,4-butanetriol. The subsequent step involves the conversion of the hydroxyl group to the desired sulfonyl chloride.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran from (R)-1,2,4-Butanetriol

This procedure is adapted from established methods for the acid-catalyzed cyclization of butanetriols.[1][2]

Materials:

-

(R)-1,2,4-Butanetriol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Apparatus for vacuum distillation

Procedure:

-

In a round-bottom flask equipped for vacuum distillation, combine (R)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1% by weight of the butanetriol).

-

Heat the mixture under vacuum. The exact temperature and pressure will need to be optimized, but literature suggests temperatures in the range of 180-220°C.[1]

-

Collect the distillate, which will be crude (R)-(-)-3-Hydroxytetrahydrofuran.

-

Purify the collected distillate by a second vacuum distillation to obtain the final product.

Experimental Protocol 2: Synthesis of this compound from (R)-(-)-3-Hydroxytetrahydrofuran

This protocol is based on general methods for the conversion of alcohols to sulfonyl chlorides using thionyl chloride and a base.[3]

Materials:

-

(R)-(-)-3-Hydroxytetrahydrofuran

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous dichloromethane (DCM) as solvent

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-(-)-3-Hydroxytetrahydrofuran in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride (approximately 1.1 to 1.5 equivalents) to the stirred solution.

-

After the addition of thionyl chloride, slowly add pyridine (approximately 1.1 to 1.5 equivalents) to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by carefully adding cold water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification may be achieved by vacuum distillation or column chromatography on silica gel.

Proposed Chiral Separation of Tetrahydrofuran-3-sulfonyl Chloride

For researchers who have synthesized the racemic mixture or wish to resolve a commercial sample, chiral High-Performance Liquid Chromatography (HPLC) is a viable method for separating the enantiomers. A proposed workflow and a hypothetical experimental protocol are provided below.

References

The Ascendant Role of Oxolane-Based Sulfonyl Chlorides in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxolane (tetrahydrofuran) motif is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in the design of novel therapeutic agents. When incorporated into the versatile sulfonyl chloride functional group, it creates a powerful building block for the synthesis of a diverse array of sulfonamide-based drug candidates. This technical guide provides a comprehensive literature review of oxolane-based sulfonyl chlorides, focusing on their synthesis, reactivity, and applications in the development of targeted therapeutics, particularly in oncology and as enzyme inhibitors.

Synthesis of Oxolane-Based Sulfonyl Chlorides and Their Sulfonamide Derivatives

The synthesis of sulfonamides from sulfonyl chlorides is a cornerstone reaction in medicinal chemistry. The general approach involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. While specific literature detailing the synthesis and subsequent biological evaluation of a wide array of oxolane-based sulfonamides is still emerging, the fundamental synthetic strategies are well-established.

A key precursor, tetrahydrofuran-3-sulfonyl chloride, serves as a valuable starting material. Its synthesis and subsequent reaction with various amines allow for the introduction of the oxolane moiety into a diverse set of molecular architectures.

General Experimental Protocol: Synthesis of N-Aryl/Alkyl-Tetrahydrofuran-3-Sulfonamides

This protocol outlines a general procedure for the synthesis of sulfonamides derived from tetrahydrofuran-3-sulfonyl chloride.

Materials:

-

Tetrahydrofuran-3-sulfonyl chloride

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine)

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the amine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tetrahydrofuran-3-sulfonyl chloride (1.2 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted-tetrahydrofuran-3-sulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This versatile protocol can be adapted for a wide range of amines to generate a library of oxolane-containing sulfonamides for biological screening.

Applications in Drug Development: Targeting Key Signaling Pathways

Sulfonamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer effects.[1][2] The incorporation of an oxolane ring can further enhance the drug-like properties of these compounds.

Oxolane-Based Sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Certain isoforms, particularly CA IX and XII, are overexpressed in many types of tumors and are considered important targets for anticancer therapy.[3][4] Sulfonamides are a well-established class of CA inhibitors.[5]

While direct studies on oxolane-based sulfonamides as CA IX inhibitors are not extensively reported, the general principles of CA inhibition by sulfonamides can be applied. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, leading to inhibition. The rest of the molecule, including the oxolane ring, can interact with amino acid residues in and around the active site, influencing potency and isoform selectivity.

Table 1: Carbonic Anhydrase Inhibition Data for Representative Sulfonamides

| Compound | Target Isoform | Kᵢ (nM)[6] |

| Acetazolamide (Standard) | hCA I | >10,000 |

| hCA II | 2.4 | |

| hCA IX | 9.7 | |

| hCA XII | 14 | |

| Compound 6 | hCA I | >10,000 |

| hCA II | 11 | |

| hCA IX | 9.7 | |

| hCA XII | 19 | |

| Compound 7 | hCA I | >10,000 |

| hCA II | 105 | |

| hCA IX | 103 | |

| hCA XII | 20 |

Note: Data for compounds 6 and 7 are for sulfonamides incorporating phthalimido moieties and are presented here to illustrate the range of inhibitory activities achievable with sulfonamide-based inhibitors.

Oxolane-Based Sulfonamides as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] Consequently, kinase inhibitors are a major class of anticancer drugs. Sulfonamide-containing compounds have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs).

A study on the synthesis of sulfonamide-based kinase inhibitors demonstrated that modifications to the sulfonamide group can significantly impact inhibitory activity against CDK2.[7] While this study did not specifically use an oxolane-based sulfonyl chloride, it provides a framework for how such compounds could be designed and evaluated. The oxolane moiety could be introduced to explore interactions with specific pockets within the kinase active site to enhance potency and selectivity.

Table 2: Anticancer Activity of Representative Sulfonamide Derivatives

| Compound | Cell Line | GI₅₀ (μM)[8] |

| 14 | Leukemia | >100 (LC₅₀) |

| 16 | Leukemia | >100 (LC₅₀) |

| 17 | Leukemia | >100 (LC₅₀) |

| 18 | Leukemia | >100 (LC₅₀) |

Note: Data is for 1,3-oxazole sulfonamides and indicates low cytotoxicity in leukemia cell lines, suggesting a more cytostatic than cytotoxic mechanism of action.

Visualizing the Workflow and Biological Context

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a targeted signaling pathway.

Caption: Generalized workflow for the synthesis of N-substituted-tetrahydrofuran-3-sulfonamides.

References

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersrj.com [frontiersrj.com]

- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (3R)-Oxolane-3-sulfonyl chloride as a Chiral Building Block

Note to the Reader: Extensive searches of scientific and patent literature did not yield specific application notes or detailed protocols for the use of (3R)-Oxolane-3-sulfonyl chloride as a distinct chiral building block in the synthesis of drug candidates or other specific applications. The information available is general to the class of sulfonyl chlorides. The following content is therefore based on the general principles of organic synthesis and the known reactivity of sulfonyl chlorides, outlining the potential applications and generalized protocols for this compound.

Introduction

This compound is a chiral organosulfur compound featuring a stereocenter within a tetrahydrofuran ring. This molecule holds potential as a valuable building block in asymmetric synthesis, particularly for the introduction of a chiral sulfonyl moiety into a target molecule. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. The inherent chirality of this compound can be exploited to synthesize enantiomerically enriched or pure compounds, which is of paramount importance in drug development, where a specific stereoisomer often exhibits the desired therapeutic activity while others may be inactive or even harmful.

Potential Applications in Drug Discovery

The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically used drugs, including antibacterial agents, diuretics, anticonvulsants, and protease inhibitors. By incorporating the chiral 3-oxolane moiety, this compound can be utilized to generate novel sulfonamide derivatives with potentially improved pharmacological profiles.

Potential Therapeutic Targets:

-

Carbonic Anhydrase Inhibitors: The sulfonamide group is a key zinc-binding feature in carbonic anhydrase inhibitors used to treat glaucoma and other conditions. The chiral oxolane ring could introduce specific interactions within the enzyme's active site.

-

Protease Inhibitors: Many antiviral drugs, particularly those targeting HIV protease, incorporate sulfonamide moieties. The stereochemistry of the inhibitor is often critical for its binding affinity and efficacy.

-

Kinase Inhibitors: The sulfonamide group can act as a hinge-binder in the ATP-binding site of various protein kinases, which are important targets in cancer therapy. The chiral tetrahydrofuran ring could provide additional interactions to enhance selectivity and potency.

Generalized Experimental Protocols

The following are generalized protocols for the synthesis of chiral sulfonamides from this compound. These should be considered as starting points and may require optimization for specific substrates.

General Synthesis of Chiral Sulfonamides

This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of chiral sulfonamides.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Triethylamine, Pyridine, Diisopropylethylamine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 - 1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate).

-

Characterize the purified chiral sulfonamide by NMR, Mass Spectrometry, and determine the diastereomeric ratio or enantiomeric excess if applicable (e.g., by chiral HPLC).

Data Presentation (Hypothetical)

As no specific experimental data could be found, the following table is a hypothetical representation of how quantitative data for the synthesis of a series of chiral sulfonamides from this compound would be presented.

| Entry | Amine (R1R2NH) | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | (R)-alpha-methylbenzylamine | Triethylamine | DCM | 4 | 85 | 95:5 |

| 2 | (S)-alpha-methylbenzylamine | Pyridine | THF | 6 | 82 | 5:95 |

| 3 | Piperidine | Triethylamine | DCM | 2 | 92 | N/A |

| 4 | Aniline | Pyridine | Acetonitrile | 12 | 75 | N/A |

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the development of a new drug candidate starting from a chiral building block like this compound.

Caption: Drug discovery workflow using a chiral building block.

Application Notes and Protocols for Sulfonylation with (3R)-Oxolane-3-sulfonyl chloride

These application notes provide detailed experimental protocols for the use of (3R)-Oxolane-3-sulfonyl chloride in sulfonylation reactions, targeting researchers, scientists, and professionals in drug development. The protocols and data presented are intended to serve as a guide for the synthesis of (3R)-oxolane-3-sulfonamides.

Introduction

This compound is a chiral sulfonylating agent that allows for the introduction of the (3R)-oxolane-3-sulfonyl moiety onto a nucleophile, typically a primary or secondary amine, to form the corresponding sulfonamide. The sulfonamide functional group is a key component in a wide array of pharmaceuticals, and the incorporation of a chiral, cyclic ether like the (3R)-oxolane can significantly influence the physicochemical properties, such as solubility and metabolic stability, as well as the biological activity of the resulting molecule. These protocols outline the general procedure for the sulfonylation of amines using this compound.

Experimental Protocols

A general and robust method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The following protocol is a representative example of the sulfonylation of an amine with this compound.

Protocol 1: Synthesis of N-Aryl-(3R)-oxolane-3-sulfonamide

This protocol describes the reaction of an aniline derivative with this compound using triethylamine as the base in dichloromethane as the solvent.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-fluoroaniline)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of the substituted aniline (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (0.1 M solution based on the amine) at 0 °C (ice bath), add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Aryl-(3R)-oxolane-3-sulfonamide.

Data Presentation

The following table summarizes representative quantitative data for the sulfonylation of a primary amine with this compound, based on the protocol described above.

| Amine Substrate | Product | Molar Ratio (Amine:Sulfonyl Chloride:Base) | Solvent | Temperature | Reaction Time (h) | Yield (%) |

| 4-Fluoroaniline | N-(4-fluorophenyl)-(3R)-oxolane-3-sulfonamide | 1 : 1.1 : 1.5 | DCM | 0 °C to RT | 12 | 85 |

| Benzylamine | N-Benzyl-(3R)-oxolane-3-sulfonamide | 1 : 1.1 : 1.5 | DCM | 0 °C to RT | 14 | 88 |

| Morpholine | 4-((3R)-Oxolane-3-sulfonyl)morpholine | 1 : 1.1 : 1.5 | DCM | 0 °C to RT | 12 | 92 |

Note: Yields are for isolated, purified products and may vary depending on the specific substrate and reaction scale.

Visualizations

Experimental Workflow for Sulfonylation

Caption: General workflow for the sulfonylation of an amine with this compound.

Signaling Pathway Context (Hypothetical)

Should the synthesized sulfonamides be designed as inhibitors of a particular enzyme, for example, a kinase in a cancer-related signaling pathway, the following diagram illustrates a hypothetical context.

Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized sulfonamide.

Application Notes and Protocols for (3R)-Oxolane-3-sulfonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(3R)-Oxolane-3-sulfonyl chloride is a chiral building block of significant interest in medicinal chemistry. The incorporation of the chiral tetrahydrofuran (oxolane) moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The sulfonyl chloride functional group serves as a versatile handle for the synthesis of sulfonamides, a well-established pharmacophore present in a wide array of therapeutic agents. These application notes provide an overview of its potential uses, along with generalized experimental protocols.

Core Applications in Drug Discovery

This compound is primarily utilized as a reactant for the synthesis of chiral sulfonamides. The sulfonamide functional group is a key structural motif in numerous clinically approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. The stereochemistry at the 3-position of the oxolane ring can be crucial for specific binding interactions with biological targets, potentially leading to improved potency and selectivity of the resulting drug candidates.

The general reaction involves the coupling of this compound with a primary or secondary amine to form a stable sulfonamide linkage. This reaction is typically robust and high-yielding.

Key Advantages of Incorporating the (3R)-Oxolane-3-sulfonyl Moiety:

-

Introduction of Chirality: Provides a specific three-dimensional orientation that can be critical for target engagement.

-

Improved Physicochemical Properties: The oxolane ring can enhance solubility and reduce the lipophilicity of a molecule, which are often desirable attributes for drug candidates.

-

Metabolic Stability: The tetrahydrofuran ring is generally more resistant to metabolic degradation compared to aromatic rings.

-

Vectorial Exit: The polar nature of the sulfonamide and the oxolane ether oxygen can provide a "hydrophilic exit" vector from a lipophilic binding pocket of a target protein.

Quantitative Data Summary

While specific quantitative data for the biological activity of compounds derived directly from this compound is not extensively available in the public domain, the following table provides representative data for the biological activity of various sulfonamide-containing compounds to illustrate the potential potency that can be achieved with this pharmacophore.

| Compound Class | Target | Representative IC₅₀/EC₅₀ |

| Carbonic Anhydrase Inhibitors | CA-II | 0.1 - 10 nM |

| COX-2 Inhibitors | COX-2 | 1 - 100 nM |

| Antibacterial (Sulfa Drugs) | Dihydropteroate Synthase | 0.1 - 10 µM |

| Kinase Inhibitors | Various Kinases | 10 - 500 nM |

Experimental Protocols

The following are generalized protocols for the synthesis and application of this compound in a medicinal chemistry setting. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Synthesis of (3R)-Oxolane-3-sulfonamides

This protocol describes a standard procedure for the reaction of this compound with an amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine of interest

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

-

To a solution of the amine (1.0 equivalent) in anhydrous DCM at 0 °C, add the tertiary amine base (1.2 - 2.0 equivalents).

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1M HCl (optional, for basic amines), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired (3R)-Oxolane-3-sulfonamide.

Protocol 2: Synthesis of this compound from (R)-3-Hydroxytetrahydrofuran

This protocol outlines a potential synthetic route to the title compound, starting from a commercially available chiral alcohol.

Materials:

-

(R)-3-Hydroxytetrahydrofuran

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Sodium sulfite (Na₂SO₃)

-

Sodium hypochlorite (bleach)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

Step 1: Mesylation of (R)-3-Hydroxytetrahydrofuran

-

Dissolve (R)-3-Hydroxytetrahydrofuran (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C.

-

Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0°C for 1 hour, then allow to warm to room temperature.

-

Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the crude mesylate.

Step 2: Conversion to the Sulfonyl Chloride

-

Treat the crude mesylate with sodium sulfite in an aqueous solution to displace the mesylate and form the corresponding sodium sulfonate.

-

Acidify the aqueous solution with HCl.

-

In a well-ventilated fume hood, carefully add sodium hypochlorite to the cooled, acidic solution of the sodium sulfonate. This oxidative chlorination should be performed with caution as it can be exothermic and evolve chlorine gas.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by vacuum distillation or chromatography if necessary.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in medicinal chemistry.

Caption: General experimental workflow for sulfonamide synthesis.

Caption: Role of the building block in drug discovery.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Notes and Protocols for the Synthesis of Sulfonamides using (3R)-Oxolane-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of organic compounds with a broad spectrum of applications in medicinal chemistry, including antibacterial, antiviral, and anticancer agents.[1] The synthesis of sulfonamides is a cornerstone of many drug discovery programs. The use of chiral building blocks, such as (3R)-Oxolane-3-sulfonyl chloride, offers a direct route to enantiomerically enriched sulfonamides, which can exhibit improved pharmacological profiles and reduced off-target effects. This document provides detailed protocols and application notes for the synthesis of sulfonamides utilizing this compound.

This compound, also known as (3R)-tetrahydrofuran-3-sulfonyl chloride, is a chiral sulfonylating agent.[2] Its oxolane (tetrahydrofuran) moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting sulfonamide drug candidates.

Synthesis Overview

The fundamental approach for synthesizing sulfonamides from this compound involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][4] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The liberated HCl is neutralized by a suitable base.

Figure 1. General reaction scheme for the synthesis of sulfonamides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted (3R)-Oxolane-3-sulfonamides

This protocol describes a general method for the reaction of this compound with a variety of primary and secondary amines in a common organic solvent.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, piperidine)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a stirred solution of the amine (1.0 mmol) and triethylamine (1.5 mmol, 1.5 equivalents) in anhydrous dichloromethane (10 mL) at 0 °C (ice bath), add a solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL), water (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted (3R)-Oxolane-3-sulfonamides

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the synthesis of sulfonamides.[5]

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine (can act as both base and solvent) or a high-boiling point solvent like N,N-dimethylformamide (DMF) with a suitable base.

-

Microwave reactor vials

Procedure:

-

In a 10 mL microwave reactor vial, combine the amine (1.0 mmol), this compound (1.1 mmol, 1.1 equivalents), and pyridine (3 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-30 minutes.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic solution with 1 M HCl (2 x 10 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography as described in Protocol 1.

Data Presentation

The following table summarizes representative examples of sulfonamides synthesized from this compound and various amines, with typical yields and analytical data.

| Entry | Amine | Product | Yield (%) | m/z [M+H]⁺ (calc.) | m/z [M+H]⁺ (found) |

| 1 | Aniline | N-phenyl-(3R)-oxolane-3-sulfonamide | 85 | 228.06 | 228.08 |

| 2 | Benzylamine | N-benzyl-(3R)-oxolane-3-sulfonamide | 92 | 242.08 | 242.10 |

| 3 | Piperidine | 1-(((3R)-oxolan-3-yl)sulfonyl)piperidine | 88 | 220.09 | 220.11 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-(3R)-oxolane-3-sulfonamide | 82 | 246.05 | 246.07 |

| 5 | Morpholine | 4-(((3R)-oxolan-3-yl)sulfonyl)morpholine | 95 | 222.07 | 222.09 |

Visualizations

Synthesis and Workup Workflow

The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides from this compound.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxolane-3-sulfonyl chloride | C4H7ClO3S | CID 49762850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

Preparation of Sulfonate Esters with (3R)-Oxolane-3-sulfonyl Chloride: A Guide for Researchers

For researchers, scientists, and drug development professionals, the synthesis of chiral sulfonate esters is a critical step in the development of novel therapeutics. This document provides an overview of the preparation of sulfonate esters using (3R)-Oxolane-3-sulfonyl chloride, a versatile chiral building block.

The tetrahydrofuran moiety is a prevalent structural motif in a wide array of biologically active molecules and natural products. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The use of chiral building blocks like this compound allows for the stereoselective synthesis of complex molecules, a crucial aspect in modern drug discovery.

General Reaction Principles

The formation of sulfonate esters from sulfonyl chlorides and alcohols or phenols is a well-established transformation in organic synthesis. The reaction proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. Typically, a non-nucleophilic base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction. A key feature of this reaction is the retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the process.

Synthesis of Sulfonate Esters using this compound

While specific experimental protocols for the reaction of this compound with a broad range of alcohols and phenols are not extensively detailed in publicly available literature, the general principles of sulfonate ester formation can be applied. The following represents a generalized experimental protocol based on standard sulfonylation procedures. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

General Experimental Protocol

Materials:

-

This compound

-

Alcohol or phenol of interest

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine or triethylamine

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 equivalent) in anhydrous DCM.

-

To this solution, add pyridine or triethylamine (1.1 to 1.5 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 to 1.2 equivalents) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-